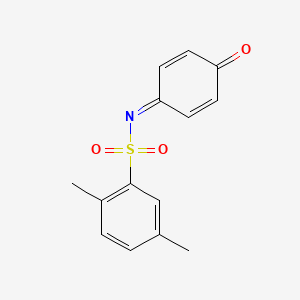

![molecular formula C9H4N2O2S B5648559 4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one](/img/structure/B5648559.png)

4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of densely functionalized thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one derivatives, which are structurally related to 4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one, has been achieved through versatile one-pot multicomponent condensation reactions. These syntheses typically involve eco-friendly and reusable catalysts, such as 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid, under solvent-free conditions. This method highlights the operational simplicity, short reaction time, and wide functional group tolerance, which are advantageous for the efficient utilization of reactants and the ease of purification procedures (Reddy & Jeong, 2016).

Molecular Structure Analysis

The molecular structures of synthesized chromeno[3,4-c][1,2,5]thiadiazol-4-one derivatives and related compounds are thoroughly characterized using advanced spectroscopic techniques such as NMR and HRMS, along with X-ray crystallographic analysis. This comprehensive structural elucidation confirms the formation of the desired products and provides insights into the three-dimensional arrangement of atoms within the molecules, which is crucial for understanding their reactivity and interactions with other molecules (Ren et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one derivatives encompasses a variety of reactions, including C-N and C-S bond formations. These reactions are facilitated by catalysts such as Cu(OAc)2•H2O and yield products with significant biological activity. The ability to undergo successive bond formations underscores the versatility of these compounds in synthetic organic chemistry and their potential application in the development of novel pharmacophores (Ren et al., 2018).

Propiedades

IUPAC Name |

chromeno[3,4-c][1,2,5]thiadiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O2S/c12-9-8-7(10-14-11-8)5-3-1-2-4-6(5)13-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLSOLJFWAWWJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NSN=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-[1]Benzopyrano[3,4-c][1,2,5]thiadiazol-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,7aS*)-2-{[3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5648484.png)

![ethyl {5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5648495.png)

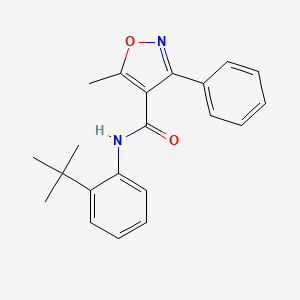

![3-isopropyl-5-[(2S)-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B5648520.png)

![1-cyclopropyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-pyrrole-2-carboxamide](/img/structure/B5648531.png)

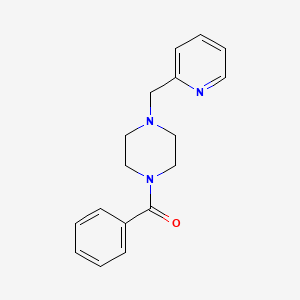

![4-(3-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-oxopropyl)pyridine](/img/structure/B5648539.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5648543.png)

![N,N-dimethyl-3-{2-[1-(3-thienylcarbonyl)piperidin-4-yl]-1H-imidazol-1-yl}propan-1-amine](/img/structure/B5648548.png)

![(3S*,4S*)-4-methyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5648566.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5648578.png)

![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5648581.png)

![N-[2-(1H-indol-3-yl)ethyl]cyclooctanamine](/img/structure/B5648589.png)